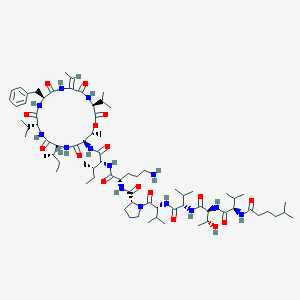

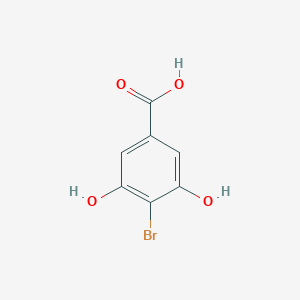

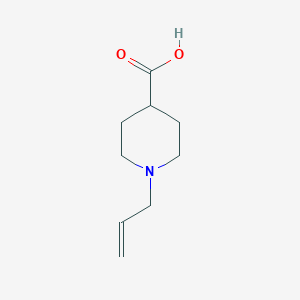

![molecular formula C9H8N2O B126900 1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone CAS No. 158945-85-8](/img/structure/B126900.png)

1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone

概要

説明

1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone, also known as PPE, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This molecule is of great interest to researchers due to its unique chemical structure, which makes it a valuable tool for studying various biochemical and physiological processes.

作用機序

1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone is known to interact with a variety of biomolecules, including proteins and nucleic acids. Its mechanism of action is thought to involve the formation of covalent bonds with specific amino acid residues in proteins, leading to changes in the protein's conformation and activity. This interaction can also affect DNA and RNA, leading to alterations in gene expression.

生化学的および生理学的効果

1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone has been shown to have a variety of biochemical and physiological effects, including the inhibition of specific enzymes and the modulation of protein-protein interactions. It has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for drug development.

実験室実験の利点と制限

One of the main advantages of 1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone is its specificity for certain biomolecules, allowing researchers to selectively target specific proteins or enzymes. However, its reactivity can also make it difficult to work with, as it can interact with unintended targets. Additionally, its potential toxicity and instability can limit its use in certain experiments.

将来の方向性

There are many potential future directions for research involving 1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone. One area of interest is the development of 1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone-based drugs for the treatment of various diseases, including cancer and inflammation. Additionally, the use of 1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone in the study of protein-protein interactions and enzyme kinetics is an active area of research, with many potential applications in drug discovery and development. Finally, the optimization of 1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone synthesis methods and the development of new analogs may lead to even more valuable tools for scientific research.

科学的研究の応用

1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and drug discovery. Its unique chemical structure allows it to interact with specific biomolecules, making it a valuable tool for studying complex biological systems.

特性

CAS番号 |

158945-85-8 |

|---|---|

製品名 |

1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone |

分子式 |

C9H8N2O |

分子量 |

160.17 g/mol |

IUPAC名 |

1-pyrrolo[1,2-a]pyrazin-8-ylethanone |

InChI |

InChI=1S/C9H8N2O/c1-7(12)8-2-4-11-5-3-10-6-9(8)11/h2-6H,1H3 |

InChIキー |

GLYQCKPRYUZPMA-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C2C=NC=CN2C=C1 |

正規SMILES |

CC(=O)C1=C2C=NC=CN2C=C1 |

同義語 |

Ethanone, 1-pyrrolo[1,2-a]pyrazin-8-yl- (9CI) |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

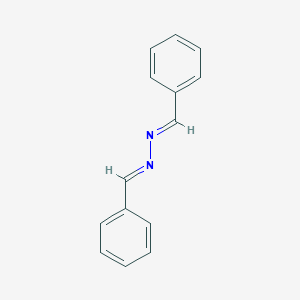

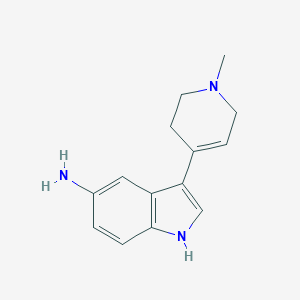

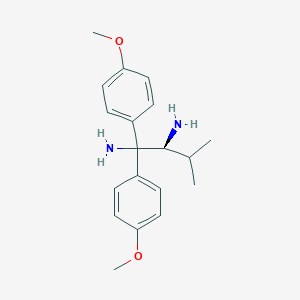

![N-[3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indol-5-yl]-2-thiophenecarboximidamide](/img/structure/B126828.png)

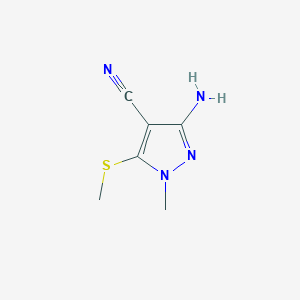

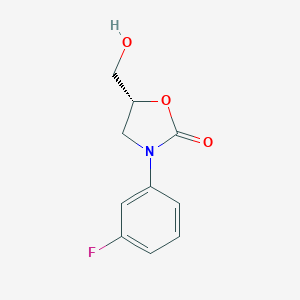

![2-[(2R,3S,6S)-6-ethoxy-3-hydroxy-3,6-dihydro-2H-pyran-2-yl]acetic Acid](/img/structure/B126843.png)